

Spectroscopic data of **trans-3-Methylamino-cyclohexanol**

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Compound of Interest

Compound Name: *trans-3-Methylamino-cyclohexanol*

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An In-depth Technical Guide to the Spectroscopic Data of **trans-3-Methylamino-cyclohexanol**

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-Methylamino-cyclohexanol is a bifunctional cyclic amino alcohol. Its structural backbone, the cyclohexane ring, is a common motif in a vast array of natural products and pharmaceutical agents. The presence of both a hydroxyl and a secondary amino group offers multiple points for hydrogen bonding and further chemical modification, making it a valuable building block in medicinal chemistry and materials science. Accurate structural elucidation is the bedrock of any chemical research, and for a molecule like this, a multi-technique spectroscopic approach is indispensable.

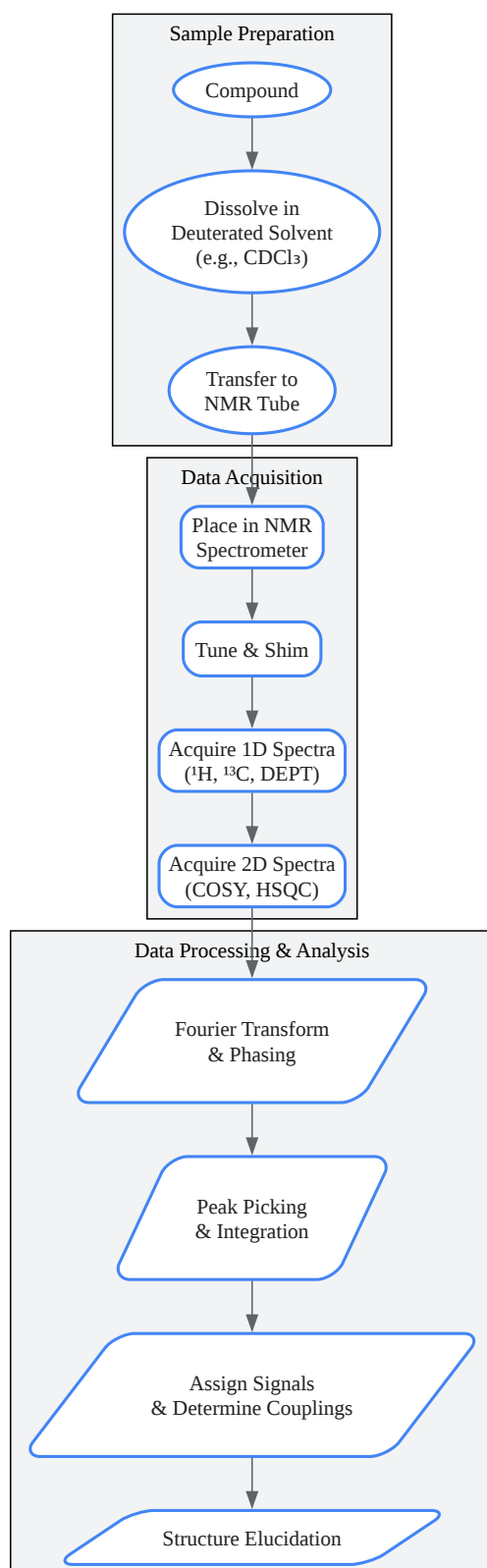
This guide provides a detailed, predictive analysis of the key spectroscopic data points for **trans-3-Methylamino-cyclohexanol**. In the absence of a complete, publicly available experimental dataset for this specific compound, this document leverages established principles of spectroscopy and data from closely related analogs to construct a reliable interpretative framework. The focus is not merely on the data itself, but on the causal

relationships between the molecule's structure, its stereochemistry, and the resulting spectroscopic signatures.

Molecular Structure and Stereochemical Considerations

The structure of **trans-3-Methylamino-cyclohexanol** features a cyclohexane ring substituted with a hydroxyl group (-OH) at position C1 and a methylamino group (-NHCH₃) at position C3. The trans designation indicates that these two substituents are on opposite sides of the ring's plane.

In its most stable state, the cyclohexane ring adopts a chair conformation. For the trans-1,3-disubstituted pattern, the lowest energy conformation will have both the hydroxyl and the methylamino groups in equatorial positions to minimize steric strain. This stereochemical arrangement is paramount as it dictates the spatial relationships between protons, which in turn governs the coupling constants observed in ¹H NMR spectroscopy.



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Caption: Standard workflow for NMR-based structure elucidation.

Predicted Carbon-13 (^{13}C) NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry (a plane of symmetry passing through C1, C4, O, and N if the N-methyl group is ignored, but rotation is rapid), we expect to see 7 distinct carbon signals. The carbons attached directly to the electronegative oxygen (C1) and nitrogen (C3) will be the most downfield shifted among the sp^3 carbons. Data from trans-3-methylcyclohexanol serves as an excellent baseline for predicting the shifts of the ring carbons. [1][2] Table 2: Predicted ^{13}C NMR Data (in CDCl_3 , 100 MHz)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C1 (-CHOH)	~70 - 75
C3 (-CHNH)	~58 - 63
C7 (-NCH ₃)	~30 - 35
C2, C4	~35 - 45

| C5, C6 | ~20 - 30 |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **trans-3-Methylamino-cyclohexanol** is expected to be dominated by absorptions from the O-H and N-H bonds in the high-frequency region, and C-O and C-N bonds in the fingerprint region. [3][4]

- O-H Stretch: A strong and broad absorption centered around $3300\text{-}3400\text{ cm}^{-1}$, characteristic of a hydrogen-bonded alcohol. [5][6] N-H Stretch: A weaker, sharper peak is expected in the same region ($3300\text{-}3500\text{ cm}^{-1}$) for the secondary amine. [5][7] Often, this may appear as a shoulder on the much broader O-H band.
- C-H Stretch: Absorptions just below 3000 cm^{-1} are due to the sp^3 C-H bonds of the cyclohexane and methyl groups.

- C-O Stretch: A strong absorption in the fingerprint region, around 1050-1100 cm^{-1} , is characteristic of a secondary alcohol. [3]* C-N Stretch: A medium to weak absorption between 1250–1020 cm^{-1} corresponds to the aliphatic amine C-N stretch. [7] Table 3: Predicted IR Absorption Frequencies

Functional Group	Bond	Predicted Absorption (cm^{-1})	Intensity
Alcohol	O-H stretch	3200 - 3500	Strong, Broad
Secondary Amine	N-H stretch	3300 - 3500	Weak-Medium, Sharp
Alkane	C-H stretch	2850 - 2960	Strong
Alcohol	C-O stretch	1050 - 1100	Strong

| Amine | C-N stretch | 1020 - 1250 | Weak-Medium |

Predicted Mass Spectrometry (MS)

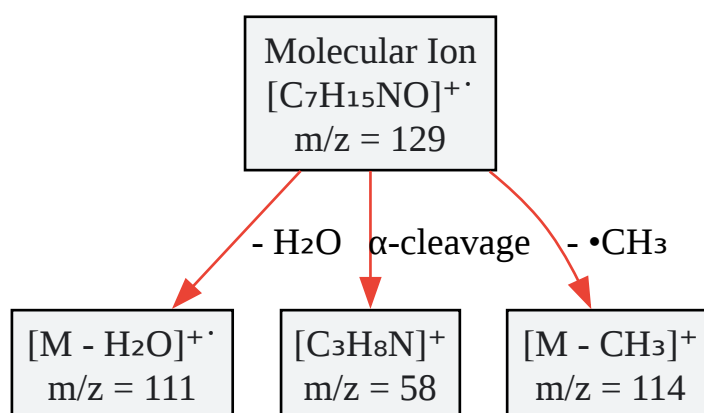
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its structure. The molecular formula is $\text{C}_7\text{H}_{15}\text{NO}$, giving a molecular weight of 129.20 g/mol. In electron ionization (EI) MS, the molecular ion peak (M^+) at $m/z = 129$ is expected. Due to the "Nitrogen Rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

The fragmentation will be driven by the stable carbocations that can be formed. Key fragmentation pathways for amino alcohols include: [8][9]* Alpha-Cleavage: The most characteristic fragmentation for amines involves cleavage of the C-C bond adjacent (alpha) to the nitrogen. Loss of the largest alkyl group is preferred. [9][10] For this molecule, cleavage between C3-C2 or C3-C4 would lead to a resonance-stabilized iminium ion.

- Loss of Water: Dehydration to lose H_2O (18 Da) from the molecular ion is a common pathway for alcohols, leading to a peak at $m/z = 111$ (M-18).
- Ring Cleavage: Fragmentation of the cyclohexane ring can lead to a complex series of peaks in the lower mass range. [11] Table 4: Predicted Major Fragment Ions in EI-MS

m/z	Predicted Fragment	Notes
129	$[\text{C}_7\text{H}_{15}\text{NO}]^+$	Molecular Ion (M^+)
114	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl group
111	$[\text{M} - \text{H}_2\text{O}]^+$	Loss of water
84	$[\text{C}_5\text{H}_{10}\text{N}]^+$	Alpha-cleavage at C4-C5 and loss of C_2H_5 radical

| 58 | $[\text{C}_3\text{H}_8\text{N}]^+$ | Alpha-cleavage at C2-C3 and loss of $\text{C}_4\text{H}_7\text{O}$ radical |



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Caption: Predicted major fragmentation pathways in EI-MS.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended for the acquisition of spectroscopic data for novel compounds like **trans-3-Methylamino-cyclohexanol**.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 , D_2O , DMSO-d_6).

- Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Instrumentation: Insert the sample into the NMR spectrometer (≥ 400 MHz recommended for good signal dispersion).
- Tuning and Shimming: Lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize magnetic field homogeneity.
- Acquisition:
 - ^1H NMR: Acquire a 1D proton spectrum with an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum. A larger number of scans will be required due to the low natural abundance of ^{13}C .
 - 2D NMR (optional but recommended): Perform COSY (to establish H-H correlations) and HSQC/HMBC (to establish H-C correlations) experiments for unambiguous signal assignment.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the chemical shift scale to the residual solvent peak.

B. Infrared (IR) Spectroscopy

- Method: Attenuated Total Reflectance (ATR) is the most common and convenient method.
- Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans, over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

C. Mass Spectrometry (MS)

- Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is suitable for a volatile compound of this size. Alternatively, Electrospray Ionization (ESI) from a direct infusion can be used.
- Sample Preparation (for GC-MS): Prepare a dilute solution (~1 mg/mL) in a volatile solvent (e.g., methanol, dichloromethane).
- Acquisition (GC-MS): Inject a small volume (e.g., 1 μ L) into the GC-MS system. The GC will separate the compound from any impurities before it enters the mass spectrometer.
- Acquisition (ESI): Infuse the sample solution directly into the ESI source. This is a softer ionization technique and is more likely to show the protonated molecular ion $[M+H]^+$ at $m/z = 130$.

Conclusion

The structural confirmation of **trans-3-Methylamino-cyclohexanol** relies on a synergistic interpretation of multiple spectroscopic techniques. ^1H NMR, with its characteristic chemical shifts and coupling constants, is essential for confirming the trans-diequatorial stereochemistry. ^{13}C NMR validates the carbon framework, while IR spectroscopy confirms the presence of the key hydroxyl and secondary amine functional groups. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural information through predictable fragmentation patterns. This comprehensive, predictive guide serves as a robust framework for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules.

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